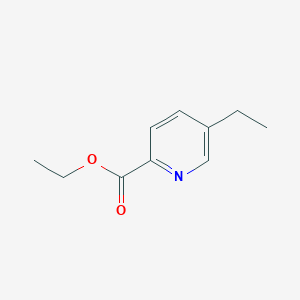

Ethyl 5-ethylpyridine-2-carboxylate

Description

Significance of Pyridine (B92270) Carboxylate Esters in Modern Organic Synthesis

Pyridine carboxylic acids and their ester derivatives are highly versatile scaffolds in medicinal chemistry and organic synthesis. nih.gov The nitrogen atom within the aromatic ring imparts unique electronic properties and can act as a hydrogen bond acceptor, while the carboxylic ester group provides a site for a wide range of chemical transformations, such as hydrolysis, amidation, and reduction. researchgate.net

These esters are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govresearchgate.net For instance, derivatives of nicotinic acid (pyridine-3-carboxylic acid) are well-known, with niacin (Vitamin B3) being a prominent example. wikipedia.orgwikipedia.org The structural flexibility and the ability to fine-tune the biological activity and selectivity by modifying substituents on the pyridine ring make these compounds a major focus of research. nih.gov They serve as key starting materials for creating more complex molecules, including multi-drug resistant antimicrobial agents and enzyme inhibitors. nih.govumich.edu The synthesis of esters from carboxylic acids can be achieved directly using reagents like diethyl chlorophosphate in pyridine, a method that proceeds with high yield and is notable for producing water-soluble byproducts that simplify purification. researchgate.net

Academic Research Context of Ethyl 5-ethylpyridine-2-carboxylate

While direct research literature focusing exclusively on this compound is limited, its academic context can be understood by examining related structures. The parent compound, 5-ethyl-2-methylpyridine (B142974), is a significant industrial chemical produced from simple precursors like paraldehyde (B1678423) and ammonia (B1221849). wikipedia.orgorgsyn.org It serves as a precursor to nicotinic acid (vitamin B3). wikipedia.org

Research into related diester compounds, such as Diethyl 5-ethylpyridine-2,3-dicarboxylate, highlights the utility of this substitution pattern. This specific diester is a key intermediate in the synthesis of imazethapyr, a widely used herbicide. google.com Its preparation from raw materials like alpha-chloro methyl-oxalacetic ester and 2-ethyl acrylic aldehyde using ammonium (B1175870) acetate (B1210297) as a nitrogen source has been detailed in patent literature, emphasizing the drive for efficient, environmentally friendly synthetic routes. google.com Furthermore, compounds like 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, derived from the 5-ethylpyridine core, are used as lead molecules in the development of new therapeutic agents, including novel chalcones and pyrimidines with potential antimicrobial properties. umich.eduresearchgate.netresearchgate.net

The synthesis of pyridine carboxylate esters often involves the carbonylation of halopyridines. For example, Ethyl 5-fluoropicolinate can be synthesized from 2-bromo-5-fluoropyridine (B41290) via a palladium-catalyzed reaction with carbon monoxide in ethanol (B145695). chemicalbook.com This suggests that a plausible synthetic route to this compound could involve the carbonylation of 2-halo-5-ethylpyridine.

Overview of Current Research Trajectories and Challenges for this compound

Current research involving substituted pyridines is heavily directed towards applications in medicinal chemistry and materials science. nih.govmdpi.com For this compound, research trajectories are likely to focus on its use as a versatile building block for synthesizing more complex, biologically active molecules. Its structure is a component of potential enzyme inhibitors and novel therapeutic agents. The 5-ethylpyridine moiety is found in intermediates for drugs like Pioglitazone, an antidiabetic agent. sarex.com

A significant challenge lies in the development of efficient and regioselective synthesis methods. The functionalization of the pyridine ring at specific positions can be complex, often requiring multi-step procedures or specialized catalysts. organic-chemistry.org Research is ongoing to develop more direct C-H activation and cross-coupling methods to streamline the synthesis of substituted pyridines. organic-chemistry.org For this compound, future research would likely explore its reactivity, particularly at the ester group and potentially at the ethyl group, to create libraries of new compounds for biological screening. Overcoming the challenges of selective synthesis and purification will be key to unlocking the full potential of this and related pyridine derivatives in academic and industrial research. mdpi.com

Compound Data

Table 1: Physical and Chemical Properties of Related Pyridine Carboxylate Esters

| Property | Ethyl 6-methylpyridine-2-carboxylate sigmaaldrich.com | Ethyl picolinate (B1231196) (Ethyl pyridine-2-carboxylate) nist.gov |

| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ |

| Molecular Weight | 165.19 g/mol | 151.16 g/mol |

| Boiling Point | 122-126 °C / 10 mmHg | - |

| Density | 1.083 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.5090 | - |

Structure

3D Structure

Properties

CAS No. |

13509-15-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 5-ethylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-3-8-5-6-9(11-7-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

MOCKUVGMROUXCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Ethylpyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the connectivity and spatial relationships of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of Ethyl 5-ethylpyridine-2-carboxylate would display distinct signals for the protons on the pyridine (B92270) ring and the ethyl groups. The pyridine protons are expected in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts influenced by the electron-withdrawing carboxylate group and the electron-donating ethyl group. The protons of the ethyl ester and the ethyl substituent would appear in the upfield aliphatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester is characteristically found far downfield (δ 160-180 ppm). Aromatic carbons appear in the δ 120-160 ppm range, while aliphatic carbons are found upfield. rsc.org

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Pyridine) | ~7.8 | d | ~8.0 |

| H-4 (Pyridine) | ~7.9 | dd | ~8.0, ~2.0 |

| H-6 (Pyridine) | ~8.7 | d | ~2.0 |

| -O-CH₂-CH₃ (Ester) | ~4.4 | q | ~7.1 |

| -CH₂-CH₃ (5-Ethyl) | ~2.7 | q | ~7.6 |

| -O-CH₂-CH₃ (Ester) | ~1.4 | t | ~7.1 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C-2 (Pyridine) | ~148 |

| C-6 (Pyridine) | ~150 |

| C-5 (Pyridine) | ~138 |

| C-3 (Pyridine) | ~125 |

| C-4 (Pyridine) | ~137 |

| -O-CH₂- (Ester) | ~62 |

| -CH₂- (5-Ethyl) | ~26 |

| -O-CH₂-CH₃ (Ester) | ~14 |

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals predicted above and confirming the molecular structure. thegoodscentscompany.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-3 and H-4 protons on the pyridine ring, and within the two ethyl groups (i.e., between the methylene (B1212753) and methyl protons of the ester and the 5-ethyl substituent, respectively). synblock.comsigmaaldrich.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the attachment of H-3 to C-3, H-4 to C-4, and so on. synblock.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a molecule like this compound, NOESY could show correlations between the H-6 proton and the protons of the 5-ethyl group, confirming their spatial proximity on the pyridine ring. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate mass measurement of the parent ion, which is used to determine the elemental composition of the molecule.

Accurate Mass Measurement and Isotopic Pattern Verification

The molecular formula for this compound is C₁₀H₁₃NO₂. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, can be calculated with high precision. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), confirming the molecular formula. The observed isotopic pattern should also match the theoretical pattern for a molecule containing ten carbon atoms.

Predicted HRMS Data

| Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₂⁺ | 180.1019 |

Mechanistic Studies of Electron Ionization and Electrospray Ionization Fragmentation of this compound

Fragmentation analysis provides insight into the molecule's structure and stability.

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically produces the protonated molecule [M+H]⁺ as the base peak with minimal fragmentation. Collision-induced dissociation (CID) of the parent ion would likely involve the loss of neutral molecules. A primary fragmentation pathway would be the loss of ethylene (B1197577) (28 Da) from the ethyl ester group, followed by the loss of carbon dioxide (44 Da). Another expected fragmentation is the loss of ethanol (B145695) (46 Da) directly from the parent ion.

Electron Ionization (EI): EI is a higher-energy technique that leads to more extensive fragmentation. The molecular ion peak (M⁺˙) might be observed. Characteristic fragmentation would include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the ester to form a pyridyl-acylium ion, which is often a prominent peak. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also a common pathway for esters. Cleavage at the benzylic-like position of the 5-ethyl group could lead to the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretches, would also be prominent.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3050 | Aromatic C-H | Stretch |

| ~2970, ~2875 | Aliphatic C-H | Stretch |

| ~1725 | Ester C=O | Stretch |

| ~1600, ~1570 | Pyridine C=C, C=N | Ring Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring system. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated aromatic system. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the substitution pattern on the pyridine ring.

Vibrational Mode Assignment via IR Spectroscopy for Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent features in the IR spectrum arise from the ester functional group and the aromatic pyridine ring. The carbonyl (C=O) stretching vibration of the ethyl ester group is expected to produce a strong, sharp absorption band in the region of 1725-1700 cm⁻¹. This position is typical for esters conjugated with an aromatic ring. The C-O stretching vibrations of the ester group will appear as two distinct bands in the 1300-1000 cm⁻¹ range, corresponding to the C-O-C asymmetric and symmetric stretches.

The pyridine ring exhibits a series of characteristic stretching vibrations. The C=C and C=N ring stretching modes typically appear in the 1600-1400 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, are found in the 900-675 cm⁻¹ range. pressbooks.pub The vibrations associated with the ethyl substituent (C-H stretching and bending) will be present in their typical aliphatic regions. A study on the related compound ethyl pyridine-4-carboxylate synthesized via catalytic esterification showed characteristic FTIR peaks that support these assignments. researchgate.net

The table below summarizes the expected key vibrational frequencies for this compound based on established spectroscopic data for similar compounds. pressbooks.pubspectroscopyonline.comnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Aromatic) | Pyridine Ring | 3100-3000 | Medium |

| C-H Stretching (Aliphatic) | Ethyl Group | 2980-2850 | Medium |

| C=O Stretching | Ethyl Ester | 1725-1700 | Strong |

| C=N and C=C Stretching | Pyridine Ring | 1600-1400 | Medium |

| C-H Bending (Aliphatic) | Ethyl Group | 1470-1380 | Variable |

| C-O-C Asymmetric & Symmetric Stretch | Ethyl Ester | 1300-1000 | Strong |

| C-H Out-of-Plane Bending | Pyridine Ring | 900-675 | Strong |

This interactive table provides a summary of characteristic IR absorption bands.

Electronic Transition Analysis and Conjugation Effects using UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of UV or visible light, which promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org For this compound, the key chromophore is the pyridine ring conjugated with the carboxylate group.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions: π → π* and n → π*. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions resulting in strong absorption bands. The conjugated system, which includes the double bonds of the pyridine ring and the carbonyl group, gives rise to these transitions. Extended conjugation in molecules generally leads to a smaller HOMO-LUMO energy gap, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the pyridine nitrogen or the ester oxygen atoms, to an antibonding π* orbital. slideshare.net These transitions are generally of lower energy and intensity compared to π → π* transitions and appear as a shoulder or a separate band at a longer wavelength. youtube.com

The presence of the ethyl ester group at the 2-position and the ethyl group at the 5-position of the pyridine ring acts as auxochromes. These electron-donating alkyl groups can subtly influence the energy of the molecular orbitals, typically causing small bathochromic shifts in the absorption maxima compared to the unsubstituted pyridine-2-carboxylate. The polarity of the solvent can also affect the positions of these transitions; n → π* transitions, in particular, often show a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Single Crystal X-ray Diffraction of this compound and Related Analogs

In a typical crystal structure of a pyridine carboxylate, the pyridine ring is expected to be essentially planar. The ethyl ester substituent, however, may exhibit conformational flexibility. The torsion angle between the plane of the pyridine ring and the plane of the ester group is a critical parameter, influencing the degree of electronic conjugation and the nature of intermolecular interactions. In the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related heterocyclic ester, the molecule adopts a specific conformation in the solid state that is stabilized by crystal packing forces. researchgate.net Similarly, for this compound, the ethyl groups (both on the ring and in the ester) would adopt conformations that minimize steric hindrance while maximizing favorable packing interactions.

The table below presents representative crystallographic data for an analog, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value (for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate researchgate.net) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.611(3) |

| b (Å) | 13.934(4) |

| c (Å) | 7.842(3) |

| β (°) | 97.816(14) |

| Volume (ų) | 1040.5(6) |

| Z | 4 |

This interactive table shows example crystallographic parameters for a related heterocyclic ester.

Analysis of Crystal Packing, Hydrogen Bonding, and Other Non-Covalent Interactions

The supramolecular architecture of crystalline organic compounds is governed by a network of non-covalent interactions. For this compound, the crystal packing would be directed by a combination of weak hydrogen bonds, π-π stacking, and van der Waals forces.

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The pyridine nitrogen atom and the two oxygen atoms of the ester group are potential acceptors for weak C-H···N and C-H···O hydrogen bonds from neighboring molecules. mdpi.com These interactions, while individually weak, collectively play a crucial role in stabilizing the crystal lattice. Studies on co-crystals of pyridine derivatives with dicarboxylic acids have shown the prevalence and importance of such C-H···O and C-H···N interactions in forming layered or three-dimensional networks. mdpi.comrsc.org

π-π Stacking: The electron-rich pyridine ring is capable of engaging in π-π stacking interactions. In the crystal structures of many pyridine derivatives, molecules arrange in offset or face-to-face stacks. nih.gov The centroid-to-centroid distance between parallel rings is typically in the range of 3.6 to 4.0 Å. These interactions are a significant driving force for the assembly of aromatic molecules in the solid state.

Computational and Theoretical Investigations of Ethyl 5 Ethylpyridine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's behavior.

DFT calculations are a powerful tool for optimizing molecular geometries and predicting spectroscopic data. For ethyl 5-ethylpyridine-2-carboxylate, DFT studies would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. By analogy with studies on similar pyridine (B92270) derivatives, it is expected that the pyridine ring will exhibit a largely planar geometry. tandfonline.comnih.gov The ethyl and carboxylate substituents, however, introduce conformational flexibility.

The calculated geometric parameters for analogous pyridine carboxylates, such as ethyl nicotinate, provide a reasonable estimate for those of this compound. These calculations typically show good agreement with experimental data where available. lu.lv

Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Pyridine Carboxylates

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-C (ester) | ~1.51 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| O=C-O (ester) | ~125° |

Note: These values are illustrative and based on DFT calculations for similar pyridine carboxylate structures. The actual values for this compound may vary.

Spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be predicted with a high degree of accuracy using DFT. nih.gov The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the various functional groups, including the C=O of the ester, the C-N of the pyridine ring, and the C-H bonds of the ethyl groups. Similarly, predicted NMR chemical shifts would aid in the structural elucidation and confirmation of the compound. chemicalbook.com

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactivity. For this compound, the MEP map is expected to show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, indicating their nucleophilic character. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms. tandfonline.commdpi.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netmdpi.com

For pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO can be distributed over the ring and the electron-withdrawing substituent. mdpi.com In the case of this compound, the ester group at the 2-position and the ethyl group at the 5-position will influence the energies and distributions of these orbitals.

Table 2: Representative FMO Energies from DFT Calculations on Analogous Pyridine Carboxylates

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Ethyl Nicotinate (analogue) | ~ -6.8 | ~ -1.5 | ~ 5.3 |

| Ethyl Isonicotinate (analogue) | ~ -7.0 | ~ -1.6 | ~ 5.4 |

Note: These values are illustrative and based on DFT calculations for similar pyridine carboxylate structures. The actual values for this compound may vary.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The ethyl groups attached to the pyridine ring and the carboxylate function introduce rotational degrees of freedom, leading to multiple possible conformations. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The rotation around the C-C bond connecting the ethyl group to the pyridine ring and the C-O bond of the ester are of particular interest. Studies on similar aromatic esters have shown that the orientation of the ester group relative to the aromatic ring is a key conformational feature. mdpi.com The rotational barrier for the ethyl group on the pyridine ring is influenced by steric and electronic effects from adjacent substituents. csic.es

The solvent environment can significantly influence the conformation, reactivity, and spectroscopic properties of a molecule. acs.orgresearchgate.net MD simulations in explicit solvent models can capture the specific interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions. For a polar molecule like this compound, solvents of varying polarity are expected to have a pronounced effect. researchgate.net Theoretical studies on the basicity of substituted pyridines in different solvents have highlighted the importance of solvation effects on their chemical properties. acs.org

Reaction Mechanism Elucidation through Theoretical Modeling

While specific theoretical models for reactions involving this compound are not readily found, the electronic properties derived from quantum chemical calculations can be used to infer its reactivity. The nucleophilic nitrogen atom and the electrophilic carbon atom of the carbonyl group are likely to be key sites for chemical reactions. For instance, the synthesis of related diethyl 5-ethyl-2,3-pyridinedicarboxylate has been reported, providing insights into the types of reactions these scaffolds can undergo. asianpubs.orggoogle.com Theoretical modeling could be employed to investigate the mechanisms of such reactions, including the identification of transition states and the calculation of activation energies.

Transition State Characterization and Reaction Pathway Optimization

The synthesis of substituted pyridines, such as this compound, can often proceed through various reaction pathways. Computational chemistry plays a crucial role in elucidating these mechanisms by identifying and characterizing the transition states that connect reactants, intermediates, and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.netgithub.io The geometry and energy of the transition state are paramount for determining the kinetics of a reaction.

For instance, in multi-component reactions like the Hantzsch pyridine synthesis, which could be adapted for creating similar pyridine scaffolds, DFT calculations can map out the entire reaction profile. nih.govresearchgate.netorganic-chemistry.org This involves locating the structures of all intermediates and transition states along the proposed mechanistic pathways. By comparing the activation energies (the energy difference between the reactants and the transition state) for competing pathways, the most favorable route can be identified.

A hypothetical reaction pathway for the formation of a substituted pyridine, illustrating the type of data generated from computational studies, is presented below. The energies are typically calculated relative to the starting materials.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Pyridine Synthesis Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial starting materials | 0.0 |

| Int-1 | First intermediate | -5.2 |

| TS-1 | Transition state to Int-2 | +15.8 |

| Int-2 | Second intermediate | -10.1 |

| TS-2 | Transition state to Product | +22.5 (Rate-determining step) |

| Product | Final pyridine derivative | -25.0 |

This table is illustrative and does not represent actual experimental data for this compound.

The optimization of reaction pathways is another area where computational studies are invaluable. By understanding the structure of the rate-determining transition state (TS-2 in the table above), modifications to the reactants or catalysts can be proposed to lower the activation barrier. For example, if a transition state exhibits significant charge separation, a change in solvent polarity could be computationally modeled to assess its effect on stabilizing the transition state and thus accelerating the reaction. Similarly, the electronic and steric effects of different substituents on the reactants can be systematically evaluated to optimize reaction yields and rates. oberlin.edu

Prediction of Regio- and Stereoselectivity in Syntheses and Transformations

Many reactions involved in the synthesis and functionalization of pyridines can result in multiple isomers. Computational methods are instrumental in predicting and explaining the observed regio- and stereoselectivity.

Regioselectivity in reactions like electrophilic or nucleophilic aromatic substitution is often governed by the electronic properties of the pyridine ring. For the Chichibabin reaction, a nucleophilic amination, DFT studies have been used to analyze why the attack preferentially occurs at the C2 and C6 positions of the pyridine ring. nih.govresearchgate.netwikipedia.org These studies evaluate the activation barriers for the nucleophilic attack at different positions (C2, C3, and C4), with the lowest barrier corresponding to the major product. nih.gov Factors such as the distribution of molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO, for nucleophilic attack) and calculated atomic charges can provide a rationale for the observed selectivity. nih.govnih.gov

For electrophilic functionalization, the opposite is true, and the Highest Occupied Molecular Orbital (HOMO) often directs the attack. Computational methods can predict the most likely sites for substitution by analyzing these frontier molecular orbitals and other reactivity descriptors like Fukui functions, which indicate the propensity of a site to undergo electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net

Table 2: Hypothetical Computational Descriptors for Predicting Regioselectivity in an Electrophilic Substitution on a Substituted Pyridine

| Ring Position | Calculated Mulliken Charge | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

| C2 | -0.15 | 0.12 | Low |

| C3 | -0.25 | 0.35 | High |

| C4 | -0.18 | 0.18 | Moderate |

| C5 | -0.22 | 0.28 | Moderate-High |

| C6 | -0.16 | 0.14 | Low |

This table is illustrative. The values are hypothetical and intended to demonstrate the use of computational descriptors in predicting reactivity. A higher Fukui index (f-) indicates a greater susceptibility to electrophilic attack.

Stereoselectivity can also be addressed computationally, particularly in reactions involving chiral centers or catalysts. In the Hantzsch synthesis of asymmetric dihydropyridines, DFT calculations can be employed to determine the relative energies of the transition states leading to different stereoisomers. nih.govresearchgate.net The enantiomeric excess observed experimentally should correlate with the calculated energy difference between the diastereomeric transition states. By modeling the interactions between the substrate, catalyst, and reagents in the transition state structure, the origins of stereoselectivity can be understood, paving the way for the rational design of more selective catalysts.

Chemical Reactivity and Derivatization Studies of Ethyl 5 Ethylpyridine 2 Carboxylate

Ester Group Reactivity: Hydrolysis and Transesterification

The ethyl ester group at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions. These transformations are fundamental in modifying the properties of the parent molecule, for instance, by converting it to the corresponding carboxylic acid or another ester.

Kinetic and Mechanistic Investigations of Ester Cleavage

The cleavage of the ester bond in ethyl 5-ethylpyridine-2-carboxylate can be achieved under both acidic and basic conditions. While specific kinetic data for this particular compound is not extensively documented in publicly available literature, the mechanism can be understood from the well-established principles of ester hydrolysis.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, often referred to as saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol (B145695). The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

Table 1: General Mechanism of Base-Catalyzed Ester Hydrolysis

| Step | Description |

| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the ethoxide leaving group. |

| 4 | Deprotonation of the carboxylic acid to form the carboxylate salt. |

Acid-catalyzed hydrolysis, conversely, involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfers and elimination of ethanol lead to the formation of the carboxylic acid. This reaction is reversible and is typically driven to completion by using a large excess of water.

Nucleophilic Acyl Substitution Reactions for Ester Modification

The ester group of this compound can be readily modified through nucleophilic acyl substitution reactions, with transesterification being a prime example. wikipedia.org This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. youtube.com

In a typical acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule replacing water as the nucleophile. masterorganicchemistry.com Basic conditions, often employing an alkoxide corresponding to the desired alcohol, can also facilitate this transformation through a similar addition-elimination pathway as seen in saponification. masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character to the molecule, allowing for a range of chemical transformations.

Acid-Base Properties and Protonation Equilibria

N-Alkylation and N-Oxidation Reactions

The nucleophilic nitrogen atom can undergo N-alkylation when treated with alkyl halides. This reaction leads to the formation of quaternary pyridinium (B92312) salts. The reactivity in N-alkylation is dependent on the nature of the alkylating agent and the steric hindrance around the nitrogen atom.

Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide oxygen can act as a nucleophile and can also influence the regioselectivity of subsequent substitution reactions on the pyridine ring.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6. stackexchange.comvaia.com The presence of an electron-withdrawing group, such as the ester at the 2-position, further activates the ring for nucleophilic attack. Nucleophilic substitution reactions on halopyridines have been shown to be efficient under microwave irradiation. sci-hub.se A leaving group at a suitable position on the ring can be displaced by a variety of nucleophiles. For instance, studies on related 5-substituted-2-pyridinecarboxylic acid derivatives have shown that a nitro group can be displaced by a thiol anion. nih.gov Similarly, various substituted 5-amino-2-pyridinecarboxylic acid derivatives have been synthesized via nucleophilic displacement. nih.gov

Table 2: Summary of General Reactivity

| Reaction Type | Reagents/Conditions | Product Type |

| Ester Hydrolysis (Basic) | NaOH, H₂O | 5-Ethylpyridine-2-carboxylate salt |

| Ester Hydrolysis (Acidic) | H₃O⁺, heat | 5-Ethylpyridine-2-carboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | This compound |

| N-Alkylation | R-X | N-Alkyl-5-ethyl-2-ethoxycarbonylpyridinium halide |

| N-Oxidation | H₂O₂, peroxy acids | This compound N-oxide |

| Electrophilic Substitution | Electrophile, catalyst | Substituted this compound |

| Nucleophilic Substitution | Nucleophile, (with leaving group on ring) | Substituted this compound |

Regioselectivity and Scope of Electrophilic Aromatic Substitution

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene. This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen atom can be protonated, forming a pyridinium ion and further deactivating the ring. uoanbar.edu.iq

In this compound, the reactivity is modulated by two competing substituents:

Ethyl Group (C5): An alkyl group that is weakly activating and directs incoming electrophiles to the ortho and para positions relative to itself (C4 and C6). masterorganicchemistry.com

Ethyl Carboxylate Group (C2): An ester group that is deactivating and directs incoming electrophiles to the meta position relative to itself (C4 and C6). masterorganicchemistry.compearson.com

The combination of these effects dictates the most likely sites for electrophilic attack. The C2 and C4 positions are activated toward nucleophilic attack, making them less favorable for electrophiles. quimicaorganica.org The C5 position is already substituted. This leaves the C3 and C6 positions as potential sites. The C3 position is adjacent to the strongly deactivating ester group, making it highly deactivated. Therefore, the C6 position is the most probable site for electrophilic aromatic substitution, as it is activated by the C5-ethyl group (ortho) and only meta to the deactivating C2-ester group.

Common electrophilic aromatic substitution reactions are challenging for pyridine and often require harsh conditions. quimicaorganica.orgwikipedia.org

Nitration: Direct nitration of pyridine is difficult. wikipedia.org For the title compound, nitration would likely require a potent nitrating agent, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), to overcome the deactivation by the ester group and the pyridine nitrogen. The expected major product would be Ethyl 6-nitro-5-ethylpyridine-2-carboxylate.

Halogenation: Bromination and chlorination also require severe conditions. The anticipated product upon halogenation would be the 6-halo derivative.

Sulfonation: Sulfonation of pyridine is even more challenging than nitration but can be achieved, sometimes with the aid of a catalyst like mercury(II) sulfate. wikipedia.org The product would be the corresponding 6-sulfonic acid derivative.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with pyridines because the Lewis acid catalyst coordinates with the nitrogen atom, leading to strong deactivation of the ring. quimicaorganica.orgwikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ (or stronger) | Ethyl 6-nitro-5-ethylpyridine-2-carboxylate |

| Bromination | Br₂ / FeBr₃ | Ethyl 6-bromo-5-ethylpyridine-2-carboxylate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 6-(sulfo)-5-ethylpyridine-2-carboxylate |

Nucleophilic Attack on the Pyridine Ring and Subsequent Transformations

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), a reactivity that is enhanced by the presence of electron-withdrawing groups. wikipedia.orgyoutube.com Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). quimicaorganica.org

In this compound, the potent electron-withdrawing ethyl carboxylate group at the C2 position strongly activates the ring for nucleophilic attack. This activation is most pronounced at the C2, C4, and C6 positions.

For a successful SNA_r reaction, a suitable leaving group must be present at one of these activated positions. The ethyl carboxylate group itself is not a typical leaving group for such substitutions. However, if a derivative of the title compound containing a good leaving group (e.g., a halide) were used, nucleophilic substitution would be a highly favorable process.

Attack at C2 or C6: If a leaving group were present at the C6 position, it would be readily displaced by nucleophiles due to activation from both the ring nitrogen and the C2-ester. Similarly, while the C2 position is already occupied by the ester, a related substrate like 2-chloro-5-ethylpyridine (B134761) could readily react with nucleophiles.

Attack at C4: The C4 position is also activated for nucleophilic attack.

Chichibabin Reaction: The classic Chichibabin reaction, which involves amination with sodium amide, typically requires an unsubstituted C2 or C4 position and would not proceed on the title compound as substituted. wikipedia.org

Table 2: Predicted Feasibility of Nucleophilic Aromatic Substitution on a Halogenated Analogue

| Substrate (Hypothetical) | Position of Attack | Nucleophile | Expected Product |

| Ethyl 6-chloro-5-ethylpyridine-2-carboxylate | C6 | R-O⁻ (Alkoxide) | Ethyl 6-alkoxy-5-ethylpyridine-2-carboxylate |

| Ethyl 6-chloro-5-ethylpyridine-2-carboxylate | C6 | R₂NH (Amine) | Ethyl 6-(dialkylamino)-5-ethylpyridine-2-carboxylate |

| Ethyl 4-chloro-5-ethylpyridine-2-carboxylate | C4 | R-S⁻ (Thiolate) | Ethyl 4-(alkylthio)-5-ethylpyridine-2-carboxylate |

Reactions Involving the Ethyl Side Chain

The ethyl group at the C5 position offers another site for chemical modification, distinct from the reactivity of the aromatic ring itself.

Oxidation and Reduction Reactions of the Alkyl Group

Oxidation: Alkyl chains attached to aromatic rings can be oxidized to a carboxylic acid group, provided the carbon atom attached to the ring (the benzylic carbon) bears at least one hydrogen atom. libretexts.orgorgoreview.com The ethyl group at C5 of the title compound meets this requirement. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating would oxidize the ethyl group to a carboxyl group. orgoreview.comlibretexts.org Subsequent hydrolysis of the ester at C2 would yield Pyridine-2,5-dicarboxylic acid .

Reduction: The direct reduction of an unactivated alkyl side chain, such as the ethyl group, is not a standard or readily achievable transformation under typical laboratory conditions. The C-C and C-H bonds of the ethyl group are strong and unreactive towards common reducing agents. While the pyridine ring itself can be reduced to a piperidine (B6355638) ring under certain conditions (e.g., catalytic hydrogenation or with dissolving metals), and the ester group can be reduced to an alcohol (e.g., with LiAlH₄), the ethyl side chain would remain intact during these transformations. wikipedia.orgclockss.org

Functionalization for Further Chemical Modifications and Polymerization

The ethyl side chain can be functionalized to introduce reactive handles, enabling further chemical modifications and the synthesis of monomers for polymerization.

Halogenation: A key functionalization reaction is free-radical halogenation at the benzylic-like position (the carbon atom attached to the pyridine ring). Using reagents like N-bromosuccinimide (NBS) with a radical initiator, a bromine atom can be selectively introduced to form Ethyl 5-(1-bromoethyl)pyridine-2-carboxylate. This bromo-derivative is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Polymerization: The functionalized molecule can serve as a precursor to polymerizable monomers.

Via Side-Chain Modification: The Ethyl 5-(1-bromoethyl)pyridine-2-carboxylate intermediate could be converted to a styrenic monomer, Ethyl 5-vinylpyridine-2-carboxylate, through an elimination reaction. This vinylpyridine derivative could then undergo free-radical or controlled radical polymerization.

Via Ester Group Modification: The ethyl carboxylate group can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride, yielding (5-ethylpyridin-2-yl)methanol. This alcohol can then be esterified with acryloyl chloride or methacryloyl chloride to produce the corresponding acrylate (B77674) or methacrylate (B99206) monomers, which are readily polymerizable.

Table 3: Potential Reactions of the Ethyl Side Chain

| Reaction Type | Reagent(s) | Product |

| Oxidation | 1. KMnO₄, OH⁻, Heat 2. H₃O⁺ | Pyridine-2,5-dicarboxylic acid |

| Halogenation | NBS, Radical Initiator | Ethyl 5-(1-bromoethyl)pyridine-2-carboxylate |

| Conversion to Monomer (Example) | 1. LiAlH₄ 2. Acryloyl chloride, Base | (5-ethylpyridin-2-yl)methyl acrylate |

Advanced Academic Applications of Ethyl 5 Ethylpyridine 2 Carboxylate in Chemical Research

Role as a Chemical Intermediate in Fine Chemical Synthesis

The strategic positioning of functional groups on the pyridine (B92270) ring of ethyl 5-ethylpyridine-2-carboxylate makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Building Block for Agrochemical Active Ingredient Synthesis

This compound serves as a crucial starting material or intermediate in the production of various agrochemical products. While specific proprietary synthetic routes are often not disclosed, the pyridine carboxylate moiety is a common feature in many herbicidal and pesticidal compounds. The synthesis of 5-ethyl-2-methylpyridine (B142974), a related compound, is noted as an intermediate for niacin and niacinamide, as well as for agrochemical applications. jubilantingrevia.com The industrial synthesis of nicotinic acid, a fundamental B vitamin, can involve the oxidation of 5-ethyl-2-methyl-pyridine. wikipedia.org

The preparation of 5-ethylpyridine-2,3-dicarboxylate, a structurally similar compound, is highlighted as an important intermediate for the herbicide imazethapyr. google.com This underscores the importance of the substituted pyridine core in the development of effective agrochemicals. The synthesis of such intermediates often involves cyclization reactions, for instance, using α-chloro methyl-oxalacetic ester and 2-ethyl acrylic aldehyde with a nitrogen source like ammonium (B1175870) acetate (B1210297). google.com

Precursor in the Development of Complex Heterocyclic Scaffolds

The chemical reactivity of this compound allows for its elaboration into a wide array of complex heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Research has demonstrated the synthesis of various novel heterocyclic compounds starting from pyridine derivatives. For example, 5-ethyl pyridin-2-ethanol analogs have been used to create new series of chalcones and pyrimidines with potential pharmacological activities. researchgate.netumich.edu The synthesis of these compounds often begins with a key intermediate derived from the pyridine core, which is then elaborated through various chemical transformations. researchgate.netumich.edu

Furthermore, the pyridine-2-carboxylate unit is a key component in the synthesis of more complex fused heterocyclic systems. For instance, the synthesis of ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate has been reported, showcasing the utility of pyridine derivatives in constructing polycyclic indole (B1671886) structures. mdpi.com The development of novel synthetic protocols, such as the one-step synthesis of 5-ethyl-2-methylpyridine under hydrothermal conditions, further expands the accessibility of these important pyridine-based building blocks. researchgate.net The versatility of the pyridine ring is also demonstrated in the polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, where the heterocyclic moiety is constructed on a solid support. researchgate.net

Catalytic and Ligand Applications in Organometallic Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can act as coordination sites for metal ions. This property makes it and related pyridine carboxylates valuable ligands in the field of organometallic chemistry and catalysis.

This compound as a Ligand in Transition Metal Complex Catalysis

Pyridine carboxylates are known to form stable complexes with a variety of transition metals. These complexes can exhibit catalytic activity in a range of organic transformations. For example, complexes of copper, cobalt, nickel, and manganese with 5-amino-2-ethylpyridine-2-carboximidate, a derivative of the parent pyridine, have been synthesized and shown to be effective catalysts in the Henry reaction. ias.ac.in

The design of ligands is crucial for tuning the properties of the resulting metal complexes. The electronic and steric properties of the substituents on the pyridine ring can influence the stability, solubility, and catalytic activity of the complex. The use of multidentate ligands that incorporate a pyridine carboxylate moiety can lead to highly reactive and selective catalysts. nih.gov

Design and Synthesis of Novel Catalytic Systems Based on Pyridine Carboxylates

The modular nature of pyridine carboxylates allows for the rational design of new catalytic systems. By modifying the substituents on the pyridine ring, researchers can fine-tune the electronic and steric environment around the metal center, thereby influencing the catalyst's performance.

Recent research has focused on the development of catalytic systems for various organic reactions. For instance, pyridine-2-carboxylic acid has been utilized as an effective catalyst for the rapid synthesis of Schiff bases and in multicomponent reactions to produce complex heterocyclic compounds like pyrazolo[3,4-b]quinolinones. researchgate.net The dual acid-base nature of the pyridine carboxylic acid moiety can facilitate these transformations. researchgate.net

Furthermore, coordination polymers based on isoquinoline-5-carboxylate and Cu(II) have been synthesized, demonstrating the ability of pyridine-related carboxylates to form extended metal-organic frameworks with potential applications in materials science. polimi.it The development of ferrocene-modified tyrosine kinase inhibitors, where a pyridine-containing fragment is coupled to a ferrocene (B1249389) unit, showcases the innovative design of organometallic compounds for medicinal applications. mdpi.com

Biochemical Probes for Mechanistic Studies (Excluding Clinical Efficacy and Safety)

The structural similarity of pyridine carboxylates to endogenous molecules allows them to be used as biochemical probes to study the mechanisms of enzymatic reactions. By inhibiting specific enzymes, these compounds can help to elucidate metabolic pathways and identify potential drug targets.

C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and evaluated as inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for anticancer therapy. nih.govnih.gov These studies provide valuable structure-activity relationship (SAR) data, which can guide the design of more potent and selective inhibitors. nih.govnih.gov The ability of these pyridine carboxylate derivatives to act as 2-oxoglutarate competitors allows for the investigation of the active site and mechanism of this class of enzymes. nih.govnih.gov

The development of these probes aids in understanding the biological roles of specific enzymes without assessing their therapeutic effectiveness or safety in a clinical context.

Synthesis of Pyridine-Based Compounds for Enzyme Inhibition and Receptor Binding Studies

This compound serves as a crucial building block in the synthesis of a variety of pyridine-based compounds designed to interact with biological systems. flemingcollege.ca These compounds are of particular interest in the fields of medicinal chemistry and chemical biology for their potential to modulate the activity of enzymes and bind to specific receptors. nih.gov

The pyridine ring is a common scaffold in many biologically active molecules and approved drugs. nih.govmdpi.com Its derivatives are investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. nih.govmdpi.comnih.gov The synthesis of novel pyridine-carboxylates, often starting from precursors like this compound, allows for the exploration of structure-activity relationships (SAR). nih.gov For instance, derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), an enzyme considered a target for anticancer therapy. nih.govnih.gov

In the context of receptor binding, pyridine-containing compounds are designed to interact with specific biological targets. For example, derivatives of imidazo[1,2-a]pyridine (B132010) have been developed as covalent inhibitors for mutated KRAS, a protein implicated in several cancers. rsc.org Furthermore, the synthesis of pyridylpiperazine-based carbodithioates has yielded potent urease inhibitors, which are relevant for treating bacterial infections. frontiersin.org The modular nature of the synthesis, often employing building blocks like this compound, facilitates the systematic modification of the chemical structure to optimize binding affinity and selectivity for the target receptor. acs.org

Investigation of Molecular Interactions with Biomolecules to Elucidate Fundamental Mechanisms

The study of how pyridine-based compounds, synthesized from precursors like this compound, interact with biomolecules at a molecular level is fundamental to understanding their biological effects. These investigations provide insights into the forces driving binding events and the conformational changes that occur upon complex formation.

Molecular docking studies are frequently employed to predict and analyze the binding modes of these compounds within the active sites of enzymes or the binding pockets of receptors. nih.gov For example, docking studies of pyridylpiperazine derivatives with the urease active site have revealed key interactions, such as π-cation, hydrogen bonding, and π-alkyl interactions, that contribute to their inhibitory activity. frontiersin.org

These computational approaches, combined with experimental data, help to elucidate the fundamental mechanisms of action. For instance, understanding the specific interactions between a pyridine-based inhibitor and an enzyme can guide the design of more potent and selective next-generation inhibitors. acs.org The knowledge gained from these studies is crucial for the rational design of new therapeutic agents and chemical probes to explore biological processes.

Development of Analytical Methods for Pyridine Carboxylates

The development of robust analytical methods is essential for the quality control, characterization, and quantitative analysis of pyridine carboxylates like this compound and its derivatives.

Chromatographic Separation Techniques (HPLC, GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying pyridine carboxylates. HPLC is widely used for the analysis of a broad range of compounds, including polar and non-polar analytes. Specialized HPLC columns, such as those with a 2-ethylpyridine (B127773) ligand, have been developed for the efficient separation of various compounds. Supercritical Fluid Chromatography (SFC) is another valuable technique, particularly for the analysis of basic compounds, where 2-ethylpyridine stationary phases can provide excellent peak shape and reproducibility without the need for mobile phase additives. pci-hplc.com

GC is also employed for the analysis of volatile pyridine derivatives. For instance, GC-Mass Spectrometry (GC-MS) has been used for the structural elucidation of synthesized carbodithioate derivatives. frontiersin.org The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.

These chromatographic methods are crucial for:

Determining the purity of synthesized compounds.

Quantifying the concentration of the analyte in various matrices.

Monitoring the progress of chemical reactions.

| Technique | Application | Stationary Phase Example | Reference |

| HPLC | Separation and analysis of a wide range of compounds | Viridis BEH 2-Ethylpyridine | |

| SFC | Analysis of basic compounds | PrincetonSFC 2-Ethylpyridine | pci-hplc.com |

| GC-MS | Structural elucidation of volatile derivatives | Not specified | frontiersin.org |

Spectroscopic Methods for In Situ Monitoring of Reactions and Degradation

Spectroscopic techniques are invaluable for real-time, in situ monitoring of chemical reactions involving pyridine carboxylates and for studying their degradation pathways. Operando Raman spectroscopy, for example, has been utilized to develop a kinetic model for the formation of 2-methyl-5-ethyl pyridine and its side products. rsc.org This technique provides real-time information on the concentrations of reactants, intermediates, and products, allowing for a detailed understanding of the reaction kinetics and mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring and structural characterization. ¹H-NMR and ¹³C-NMR are routinely used to confirm the structure of synthesized pyridine derivatives. mdpi.comnih.gov

These spectroscopic methods enable researchers to:

Follow the course of a reaction in real-time.

Identify and characterize reaction intermediates.

Study the kinetics and mechanism of a reaction.

Investigate the degradation of compounds under various conditions.

| Spectroscopic Technique | Application | Reference |

| Operando Raman Spectroscopy | Kinetic modeling of reactions | rsc.org |

| ¹H-NMR and ¹³C-NMR | Structural confirmation and reaction monitoring | mdpi.comnih.gov |

Environmental and Sustainable Chemistry Aspects of Ethyl 5 Ethylpyridine 2 Carboxylate Research Focused

Biodegradation Studies of Pyridine (B92270) Derivatives and Analogs

Pyridine and its derivatives are prevalent in industrial and agricultural contexts and can enter the environment through various channels. tandfonline.com Their fate is governed by both abiotic and biotic processes, with microbial degradation being a key factor. tandfonline.com The biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. tandfonline.com

The microbial breakdown of pyridine derivatives is a subject of extensive research, with numerous bacterial species capable of utilizing these compounds as sole sources of carbon and nitrogen. tandfonline.comasm.org Genera such as Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Alcaligenes have been identified as key players in the degradation of pyridines. asm.orgresearchgate.net

The initial steps in the metabolic pathway of substituted pyridines often involve oxidation. For alkylpyridines, this can occur either on the alkyl side chain, forming hydroxyalkyl pyridines, or on the heterocyclic ring, leading to hydroxypyridines. semanticscholar.org For instance, Pseudomonas sp. can oxidize 3-methylpyridine (B133936) to 3-hydroxymethylpyridine. semanticscholar.org The position of the alkyl group significantly influences the degradation rate; isomers with a substituent at the 3-position are often more resistant to microbial attack than those with substituents at the 2- or 4-positions. nih.gov

Pyridine carboxylic acids are generally more readily degraded than other derivatives like methylpyridines or aminopyridines. researchgate.net The degradation of these compounds typically begins with hydroxylation of the pyridine ring. tandfonline.com For example, the metabolism of 2-carboxypyridine (picolinic acid) can be initiated by hydroxylation at the 6-position to form 6-hydroxypicolinic acid, a reaction where the oxygen atom is derived from water rather than molecular oxygen. tandfonline.comsemanticscholar.org In some bacteria, this is followed by further hydroxylation and ring cleavage. semanticscholar.org

A pivotal discovery in pyridine metabolism is the direct oxidative cleavage of the pyridine ring without prior activation steps like hydroxylation or reduction. asm.orgnih.gov In Arthrobacter sp. strain 68b, a two-component flavin-dependent monooxygenase system, encoded by pyrA and pyrE genes, catalyzes the initial ring cleavage. asm.orgnih.gov Subsequent enzymatic steps involving a dehydrogenase (pyrB), an amidohydrolase (pyrC), and another dehydrogenase (pyrD) lead to the formation of succinic acid, which can enter central metabolic cycles. asm.orgnih.gov

For a compound like Ethyl 5-ethylpyridine-2-carboxylate, several metabolic initiation points are plausible:

Hydrolysis of the ester: The ethyl carboxylate group could be hydrolyzed to 5-ethylpicolinic acid.

Oxidation of the ethyl group: The ethyl group at the 5-position could be oxidized.

Hydroxylation of the pyridine ring: An initial hydroxylation event could occur on the pyridine ring, likely at a position activated by the existing substituents.

Direct ring cleavage: The ring could be directly opened by a monooxygenase system.

The specific pathway would depend on the microbial species and the enzymatic machinery present.

The biodegradation of pyridine derivatives proceeds through a series of intermediate metabolites. Hydroxylated pyridines are common intermediates in the aerobic degradation pathways of many pyridine compounds. tandfonline.comresearchgate.net For example, the degradation of picolinic acid by a Bacillus species was found to produce intermediates such as 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and 2,5-dihydroxypyridine. semanticscholar.org

In the complete degradation pathway identified in Arthrobacter sp. 68b, the direct cleavage of the pyridine ring yields (Z)-N-(4-oxobut-1-enyl)formamide. asm.org This is subsequently converted to (Z)-4-formamidobut-3-enoic acid, then to succinic acid semialdehyde, and finally to succinic acid. asm.org

Based on known metabolic pathways, a hypothetical degradation sequence for this compound could involve the intermediates listed in the table below.

| Potential Intermediate Compound | Metabolic Transformation |

|---|---|

| 5-Ethylpicolinic acid | Ester hydrolysis of the parent compound. |

| Ethyl 5-(1-hydroxyethyl)pyridine-2-carboxylate | Oxidation of the ethyl group at the 5-position. |

| Ethyl 5-ethyl-6-hydroxypyridine-2-carboxylate | Hydroxylation of the pyridine ring. |

| Succinic acid | Final product of complete ring cleavage and subsequent metabolism. asm.orgnih.gov |

Application of Green Chemistry Principles in the Lifecycle of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govprimescholars.com This includes developing more atom-economical synthetic routes and utilizing more sustainable materials.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org Addition reactions are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.org

The synthesis of substituted pyridines can involve cyclization reactions. The choice of reagents in these reactions significantly impacts the atom economy. A patent for a similar compound, 5-ethylpyridine-2,3-diethyl diformate, highlights the drawbacks of using certain nitrogen sources. google.com For example, using Ammonium (B1175870) sulfamate (B1201201) as the nitrogen source, while providing a high yield, has a nitrogen-atom utilization ratio of only 25%, leading to significant waste. google.com The patent proposes a more atom-economical route using ammonium acetate (B1210297) as the nitrogen source in a reaction between alpha-diethyl chlorooxalacetate and 2-ethyl acrolein. google.com This approach improves atom economy by incorporating a higher percentage of the atoms from the nitrogen source into the final product.

| Nitrogen Source for Pyridine Synthesis | Atom Economy Consideration | Reference |

|---|---|---|

| Ammonia (B1221849) | Lower yield (76.5%) reported in a similar synthesis. | google.com |

| Ammonium sulfamate | Poor nitrogen-atom economy (25% utilization), generating significant waste. | google.com |

| Ammonium acetate | Proposed as a more efficient and environmentally friendly nitrogen source with higher atom economy. | google.com |

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product that incorporates most or all of the reactant atoms, are another excellent strategy for achieving high atom economy in the synthesis of pyridine derivatives. nih.govrsc.org

The choice of solvents and reagents is critical for the sustainability of a chemical process. Traditional syntheses often rely on large volumes of volatile and hazardous organic solvents. royalsocietypublishing.org Green chemistry promotes the use of safer, more environmentally benign solvents. nih.gov

For the synthesis of pyridine derivatives, several green approaches have been developed:

Green Solvents: The use of water or ethanol (B145695) as reaction solvents is a key strategy. rsc.orgacs.org For example, the synthesis of pyrazolo[3,4-b]quinolinones was optimized using ethanol as the solvent. rsc.org Reducing the total volume of solvent used is also a primary goal in process development, as exemplified by the commercial synthesis of sildenafil (B151) citrate, where solvent use was drastically cut. royalsocietypublishing.org

Green Catalysts: Using efficient and recyclable catalysts can enable reactions to proceed under milder conditions and reduce waste. Pyridine-2-carboxylic acid itself has been used as a recyclable, bioproduct-derived catalyst for multicomponent reactions. rsc.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic production are techniques used to accelerate reactions, often leading to higher yields in shorter times and with less solvent usage compared to conventional heating. nih.govacs.org

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or under solvent-free conditions represents an ideal green chemistry scenario, minimizing waste and simplifying product purification. nih.govrsc.org

| Green Chemistry Approach | Example/Application in Pyridine Synthesis | Reference |

|---|---|---|

| Sustainable Solvents | Use of ethanol or water instead of hazardous solvents. | rsc.orgacs.org |

| Recyclable Catalysts | Pyridine-2-carboxylic acid used as a recyclable organocatalyst. | rsc.orgnih.gov |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction time and energy consumption. | acs.org |

| Solvent-Free Reactions | Facile C-H functionalization of pyridine N-oxides without a solvent. | rsc.org |

By applying these principles, the lifecycle of this compound, from its synthesis to its environmental degradation, can be made more sustainable.

Future Research Directions and Outlook for Ethyl 5 Ethylpyridine 2 Carboxylate

Development of Highly Efficient and Stereoselective Synthetic Routes

Another promising avenue is the development of stereoselective synthetic routes. For derivatives where a chiral center might be introduced, employing C2-symmetric ligands like semicorrins in metal-catalyzed reactions could be explored. wikipedia.org These ligands are known to induce high enantioselectivity in reactions such as cyclopropanations and reductions, which could be relevant for creating specific stereoisomers of derivatized products for biological testing. wikipedia.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Palladium-Catalyzed Cross-Coupling | High efficiency, modularity, functional group tolerance. nih.gov | Identifying optimal catalyst and reaction conditions for selective functionalization of the pyridine (B92270) core. nih.gov |

| C-H Activation/Functionalization | Atom economy, reduced pre-functionalization steps. | Achieving high regioselectivity at the desired positions on the pyridine ring. |

| Asymmetric Catalysis | Access to enantiomerically pure derivatives for pharmacological studies. wikipedia.org | Design and synthesis of suitable chiral ligands and catalysts for the specific substrate. wikipedia.org |

Exploration of Novel Reactivity and Unprecedented Derivatization Pathways

Beyond synthesis, a significant research thrust will be the exploration of the inherent reactivity of Ethyl 5-ethylpyridine-2-carboxylate to create a library of novel derivatives. The pyridine ring and its substituents offer multiple sites for chemical modification. The nitrogen atom can be quaternized or oxidized, the ester can be hydrolyzed, reduced, or converted to other functional groups like amides or hydrazides, and the ethyl group can potentially be functionalized at its benzylic-like position. rsc.orguobabylon.edu.iq

Future work could investigate tandem reactions, where multiple transformations occur in a single pot. For example, a reaction could be designed that modifies the ester group while simultaneously functionalizing the pyridine ring. Gold-catalyzed tandem reactions have been used to create complex indole (B1671886) derivatives and could potentially be adapted for pyridine systems. acs.org Furthermore, derivatization of the pyridine-2-carboxylate moiety into other ligand types, such as pyridine-2-carboxaldehydes or carbohydrazides, can open pathways to new metal complexes with interesting catalytic or material properties. rsc.orgrsc.org

Application of Advanced In Situ Characterization Techniques

To understand and optimize the novel synthetic routes and derivatization reactions, the application of advanced in situ characterization techniques will be crucial. These methods allow for real-time monitoring of reaction kinetics, intermediates, and byproducts, providing mechanistic insights that are not available from final product analysis alone. uobabylon.edu.iq

Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed in real-time to track the consumption of reactants and the formation of products. uobabylon.edu.iqnih.gov For example, in situ FTIR could monitor the disappearance of a carbonyl stretch from a starting material and the appearance of a new one corresponding to the product. uobabylon.edu.iq This data is invaluable for optimizing reaction conditions like temperature, pressure, and catalyst loading. For more complex systems, especially those involving catalysts, techniques like X-ray Absorption Spectroscopy (XAS) could provide information on the oxidation state and coordination environment of a metal catalyst throughout the reaction cycle.

Emerging Applications in Advanced Materials Science and Photo-catalysis

The unique electronic properties of the pyridine ring make its derivatives, including this compound, attractive candidates for applications in materials science and photocatalysis. researchgate.netrsc.org Pyridine-based compounds have been investigated as components in organic photovoltaic (OPV) devices and as ligands in photocatalytic systems. acs.orgrsc.org

Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating the this compound unit. These materials could exhibit interesting photophysical properties, such as luminescence or charge-transfer capabilities, making them suitable for applications in organic light-emitting diodes (OLEDs) or as sensors. The derivatization of the ester group could be used to tune the electronic properties or to anchor the molecule to surfaces or other materials. rsc.org In photocatalysis, the pyridine nitrogen can coordinate with metals like iridium or ruthenium to form light-harvesting complexes. acs.org The ethyl group at the C5 position could be used to modify the steric and electronic environment of the metal center, potentially tuning the catalytic activity and selectivity of the resulting complex.

Table 2: Potential Applications and Relevant Properties

| Application Area | Key Property to Investigate | Rationale |

| Organic Electronics | HOMO/LUMO energy levels, electron mobility, glass transition temperature. rsc.org | Pyridine derivatives can serve as electron-transporting or exciton-blocking layers in OPV and OLED devices. rsc.org |

| Photocatalysis | Coordination chemistry, photophysical properties (absorption/emission), redox potential. acs.org | Can act as a ligand to form photoactive metal complexes for driving chemical reactions with light. acs.org |

| Sensors | Luminescence response to analytes, binding affinity. | The pyridine nitrogen and carboxylate group can act as binding sites for metal ions or other molecules, leading to a detectable change in fluorescence. |

Integrated Computational and Experimental Approaches for Rational Design

To accelerate the discovery and optimization process, future research will heavily rely on the integration of computational modeling with experimental work. nih.govnih.gov Density Functional Theory (DFT) and other computational methods can predict the geometric and electronic structures, reactivity, and spectral properties of this compound and its derivatives. osti.gov

This integrated approach allows for the in silico screening of potential derivatives for specific applications before committing to their synthesis. nih.gov For example, computational models can predict the binding affinity of a series of derivatives to a biological target or calculate the HOMO/LUMO energy levels to assess their suitability for an electronic device. rsc.orgnih.govacs.org These predictions can then guide the experimental efforts, focusing on the most promising candidates. This synergy between theory and experiment is crucial for the rational design of new molecules and materials based on the this compound scaffold, saving time and resources. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.